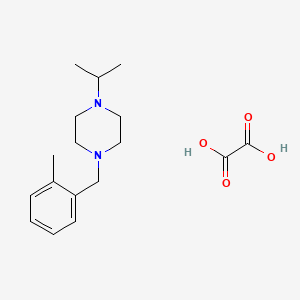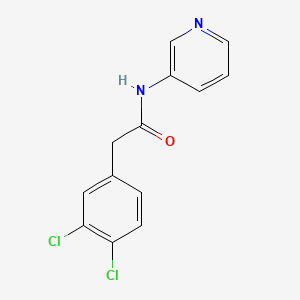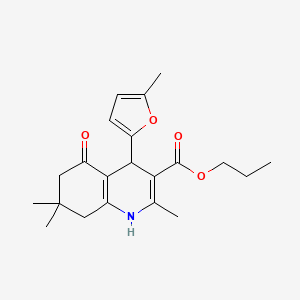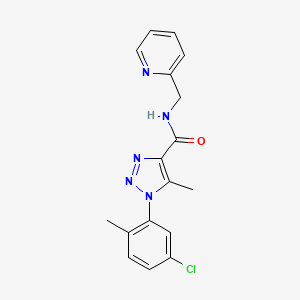![molecular formula C15H14BrN3OS2 B4888698 N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Wirkmechanismus
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the BCR signaling pathway. By inhibiting BTK, N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide blocks downstream signaling events, including activation of AKT and ERK, and ultimately leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has been shown to selectively inhibit BTK in B-cell malignancies, with minimal off-target effects on other kinases. In addition, N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has also been shown to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has several advantages for lab experiments, including its selectivity for BTK and its good pharmacokinetic properties. However, one limitation of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is that it may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.
Zukünftige Richtungen
There are several future directions for N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide research. First, clinical trials are currently underway to evaluate the safety and efficacy of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide in patients with CLL, MCL, and DLBCL. Second, combination therapies with other targeted agents, such as venetoclax or lenalidomide, are being explored to enhance the effectiveness of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide. Third, the development of biomarkers to predict response to N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide could help identify patients who are most likely to benefit from treatment. Finally, the exploration of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia, could expand the potential clinical applications of this promising agent.
Conclusion:
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further clinical development. Ongoing research will help to determine the safety and efficacy of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide in patients with B-cell malignancies and identify potential biomarkers for response to treatment.
Synthesemethoden
The synthesis of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide involves the reaction of 4-amino-2-thiophenecarboxylic acid with 4-bromoaniline in the presence of thionyl chloride to form 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide. This compound is then reacted with hydrobromic acid to form N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide hydrobromide. The synthesis method has been optimized to yield high purity and high yield of N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide inhibits the proliferation of B-cell malignancies by blocking the B-cell receptor (BCR) signaling pathway. In vivo studies have demonstrated that N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide reduces tumor growth and prolongs survival in mouse models of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2.BrH/c1-10(19)16-11-4-6-12(7-5-11)17-15-18-13(9-21-15)14-3-2-8-20-14;/h2-9H,1H3,(H,16,19)(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGKTJJTRJRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4888627.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-amino-5-cyano-2-ethyl-4H-pyran-3-carboxylate](/img/structure/B4888635.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)

![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)
